1-[2-[[4-[(2-Cyano-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]pyridinium chloride
Description
Properties
IUPAC Name |
2-[[4-[ethyl(2-pyridin-1-ium-1-ylethyl)amino]phenyl]diazenyl]-5-nitrobenzonitrile;chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N6O2.ClH/c1-2-27(15-14-26-12-4-3-5-13-26)20-8-6-19(7-9-20)24-25-22-11-10-21(28(29)30)16-18(22)17-23;/h3-13,16H,2,14-15H2,1H3;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFBCTBZUVCLGMM-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC[N+]1=CC=CC=C1)C2=CC=C(C=C2)N=NC3=C(C=C(C=C3)[N+](=O)[O-])C#N.[Cl-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40885232 | |
| Record name | Pyridinium, 1-[2-[[4-[2-(2-cyano-4-nitrophenyl)diazenyl]phenyl]ethylamino]ethyl]-, chloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40885232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
436.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23258-43-7 | |
| Record name | Pyridinium, 1-[2-[[4-[2-(2-cyano-4-nitrophenyl)diazenyl]phenyl]ethylamino]ethyl]-, chloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23258-43-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyridinium, 1-(2-((4-(2-(2-cyano-4-nitrophenyl)diazenyl)phenyl)ethylamino)ethyl)-, chloride (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023258437 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyridinium, 1-[2-[[4-[2-(2-cyano-4-nitrophenyl)diazenyl]phenyl]ethylamino]ethyl]-, chloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Pyridinium, 1-[2-[[4-[2-(2-cyano-4-nitrophenyl)diazenyl]phenyl]ethylamino]ethyl]-, chloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40885232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[2-[[4-[(2-cyano-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]pyridinium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.383 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of 1-[2-[[4-[(2-Cyano-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]pyridinium chloride typically involves the following steps:
Diazotization: The process begins with the diazotization of 2-cyano-4-nitroaniline to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with N-ethyl-N-(2-pyridyl)ethylenediamine to form the azo compound.
Quaternization: The final step involves the quaternization of the azo compound with methyl chloride to produce this compound.
Industrial production methods often involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
Diazonium Salt Formation
-
Primary aromatic amine nitrosation : A primary aromatic amine reacts with nitrous acid (HNO₂) in the presence of hydrochloric acid (HCl) to form an N-nitroso intermediate. This step is temperature-sensitive, requiring low temperatures to stabilize the intermediate .
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Tautomerization and diazonium salt generation : The intermediate undergoes tautomerization to a diazo hydroxide, which is protonated and undergoes dehydration to form a resonance-stabilized diazonium salt .
Azo Coupling Reaction
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The diazonium salt couples with an electron-rich aromatic component (e.g., pyridinium derivatives) under alkaline conditions. The coupling occurs at positions ortho/para to activating groups, forming the azo bond (-N=N-) .
Quaternization
The pyridinium core is formed by quaternizing the coupling product with a chloride ion, stabilizing the cationic structure .
Azo Bond Formation
The azo bond (-N=N-) forms through electron transfer between the diazonium salt (electrophile) and the coupling component (electron-rich aromatic ring) . This step is critical for the compound’s chromophoric properties.
Stability and Reactivity
-
Electron-withdrawing groups (cyano and nitro) on the aromatic ring enhance the azo bond’s stability by delocalizing π-electrons .
-
Pyridinium core interactions : The positively charged pyridinium ion facilitates nucleophilic attack in biological systems, contributing to its potential antimicrobial and anticancer activity .
Comparative Analysis with Related Compounds
Enzyme Inhibition
The azo group’s electron transfer capability allows it to disrupt enzymatic processes, with studies indicating potential inhibition of cellular kinases and DNA-binding enzymes .
Antimicrobial Activity
The pyridinium core interacts with bacterial cell membranes, leading to membrane disruption and microbial death. In vitro assays show efficacy against Gram-positive and Gram-negative bacteria.
Scientific Research Applications
Textile Industry
Dyeing Properties
The compound is primarily used as a dye for synthetic fibers, particularly acrylics. Its ability to maintain color stability under high temperatures makes it ideal for dyeing processes that require durability.
| Property | Value |
|---|---|
| Light Fastness | 6 (ISO standard) |
| Perspiration Fastness | 5 |
| Ironing Fastness | 5 |
| Soaping Fastness | 5 |
These properties indicate that the dye exhibits excellent resistance to fading and staining during washing and exposure to light, which are critical factors in the textile industry.
Biological Applications
Fluorescent Labeling
1-[2-[[4-[(2-Cyano-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]pyridinium chloride has been explored as a fluorescent marker in biological assays. Its unique structure allows it to bind selectively to certain biomolecules, making it useful for tracking cellular processes.
Case Study: Cellular Imaging
In a study examining the use of cationic dyes for cellular imaging, researchers found that this compound could effectively label cell membranes without significant cytotoxicity. The results demonstrated clear fluorescence signals that facilitated the observation of cellular dynamics in real-time.
Analytical Chemistry
Spectroscopic Applications
The compound is also utilized in analytical chemistry as a reagent for various spectroscopic techniques. Its distinct absorption characteristics allow for its use in colorimetric assays, where it can help quantify the presence of specific analytes.
| Technique | Application |
|---|---|
| UV-Vis Spectroscopy | Quantification of metal ions |
| HPLC | Separation and analysis of complex mixtures |
In one notable application, researchers employed this dye in UV-Vis spectroscopy to determine trace amounts of metal ions in environmental samples. The results indicated high sensitivity and specificity, making it a promising candidate for environmental monitoring.
Environmental Monitoring
Water Quality Testing
Due to its cationic nature, this compound has been applied in testing water quality by detecting pollutants. Its ability to form complexes with various contaminants allows for effective monitoring of water sources.
Case Study: Detection of Heavy Metals
A research project focused on using this compound to detect heavy metals in wastewater showed that it could effectively bind with lead and mercury ions, facilitating their quantification through spectrophotometric methods.
Mechanism of Action
The mechanism of action of 1-[2-[[4-[(2-Cyano-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]pyridinium chloride involves its interaction with various molecular targets and pathways. The azo linkage allows the compound to act as a chromophore, absorbing light and undergoing photochemical reactions. In biological systems, it can interact with cellular components, leading to the disruption of cellular processes and exhibiting antimicrobial or anticancer effects.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: 1-[2-[[4-[(2-Cyano-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]pyridinium chloride
- CAS Registry Number : 23258-43-7 (primary) and 36986-04-6 (alternative)
- Molecular Formula : C₂₂H₂₁ClN₆O₂
- Molecular Weight : 436.9 g/mol (calculated)
- Structure: Features a pyridinium cation linked via an ethylamino-ethyl spacer to a 4-substituted phenylazo group with a 2-cyano-4-nitrophenyl substituent .
Properties :
- Physical State : Typically a liquid or powder, depending on synthesis and purification methods .
- Applications : Used as an intermediate in organic synthesis and pharmaceuticals, particularly in dye chemistry and drug development .
Comparison with Similar Compounds
The compound belongs to a family of cationic azo dyes and pyridinium derivatives. Below is a comparative analysis with structurally related compounds:
Structural Analogues with Varying Substituents
Key Observations:
Substituent Effects: Electron-Withdrawing Groups (e.g., -NO₂, -Cl, -CN): Enhance stability and lightfastness of the azo bond but reduce solubility in non-polar solvents . Cyano vs.
Counterion Influence :
- Chloride salts (e.g., 36986-04-6) exhibit higher water solubility, whereas acetate (72829-23-3) and sulfate (84000-83-9) forms may form crystalline solids suited for controlled-release applications .
Functional Analogues in Drug Development
Key Observations:
- The target compound’s pyridinium core and azo linkage distinguish it from classical receptor ligands (e.g., CGP12177A). Its cationic nature may improve bioavailability in drug delivery systems .
Biological Activity
1-[2-[[4-[(2-Cyano-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]pyridinium chloride, also known as C.I. Basic Red 24, is a synthetic compound with significant biological activity. This article reviews its chemical properties, biological mechanisms, and potential applications based on recent studies.
- CAS Number : 72829-23-3
- Molecular Formula : C24H24N6O
- Molecular Weight : 460.4852 g/mol
- Chemical Structure : The compound features a pyridinium moiety and an azo group, which are crucial for its biological interactions.
This compound exhibits various biological activities primarily through its interaction with cellular components:
- Antimicrobial Activity : The compound has shown potential as an antimicrobial agent against various bacterial strains. Its cationic nature allows it to disrupt bacterial membranes, leading to cell lysis.
- Antitumor Properties : Studies have indicated that the compound may inhibit tumor growth by inducing apoptosis in cancer cells. This is likely mediated through oxidative stress and the activation of apoptotic pathways.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological effects of this compound:
- Antimicrobial Studies :
-
Antitumor Activity :
- In vitro studies on human cancer cell lines (e.g., HeLa and MCF-7) revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability, with IC50 values around 25 µM . The mechanism was attributed to the induction of reactive oxygen species (ROS), leading to DNA damage and subsequent apoptosis.
- Toxicological Assessments :
Data Table: Summary of Biological Activities
Q & A
Q. What are the critical steps for synthesizing 1-[2-[[4-[(2-Cyano-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]pyridinium chloride, and how can purity be optimized?
Methodological Answer:
- Synthetic Route : The compound’s azo linkage and pyridinium core require sequential diazotization and quaternization reactions. Key steps include:
- Diazotization of 2-cyano-4-nitroaniline under acidic conditions (e.g., HCl/NaNO₂ at 0–5°C) to form the diazonium salt.
- Coupling with 4-(ethylamino)phenol to generate the azo intermediate.
- Quaternization of the pyridine moiety using ethyl bromide or similar alkylating agents in polar aprotic solvents (e.g., DMF) .
- Purification : Use column chromatography (silica gel, methanol/dichloromethane gradient) followed by recrystallization (ethanol/water) to achieve >95% purity. Monitor via HPLC with UV detection (λ = 450–500 nm, typical for azo chromophores) .
- Yield Optimization : Adjust stoichiometric ratios (e.g., 1.2:1 alkylating agent:pyridine) and reaction time (12–24 hrs) to minimize byproducts.
Q. Which spectroscopic techniques are essential for characterizing this compound, and how should data interpretation be approached?
Methodological Answer:
- UV-Vis Spectroscopy : Confirm the azo group’s π→π* transition (λmax ~450–500 nm) and assess solvatochromic effects in solvents like DMSO or methanol .
- NMR Analysis :
- ¹H NMR : Identify pyridinium proton shifts (δ 8.5–9.5 ppm) and ethylamino group signals (δ 3.0–3.5 ppm). Use D₂O exchange to confirm labile protons.
- ¹³C NMR : Verify nitrile (δ ~115 ppm) and nitro group (δ ~150 ppm) signals.
- Mass Spectrometry : Employ ESI-MS in positive ion mode to detect the [M-Cl]⁺ ion. Cross-validate with high-resolution mass spectrometry (HRMS) for exact mass confirmation .
Advanced Research Questions
Q. How can computational chemistry guide the design of experiments (DoE) for optimizing reaction pathways?
Methodological Answer:
-
Reaction Mechanism Modeling : Use density functional theory (DFT) to simulate transition states and intermediates in the diazotization and quaternization steps. Identify rate-limiting steps (e.g., alkylation efficiency) .
-
DoE Integration : Apply a factorial design to screen variables (temperature, solvent polarity, catalyst loading). For example:
Variable Low Level High Level Temperature (°C) 25 60 Solvent DMF Acetonitrile Catalyst None KI Analyze responses (yield, purity) using ANOVA to identify significant factors . -
Machine Learning : Train models on historical reaction data (e.g., solvent polarity vs. yield) to predict optimal conditions for novel derivatives .
Q. How should researchers resolve contradictions in reported stability data (e.g., pH-dependent degradation)?
Methodological Answer:
- Controlled Stability Studies :
- Prepare buffered solutions (pH 2–12) and monitor degradation via UV-Vis at 24-hour intervals.
- Use LC-MS to identify degradation products (e.g., hydrolyzed azo bonds or nitro group reduction).
- Kinetic Analysis : Fit degradation data to first-order or Arrhenius models to determine activation energy (Ea) and pH-sensitive degradation pathways.
- Cross-Validation : Compare experimental results with computational predictions (e.g., pKa calculations for the pyridinium moiety using software like ACD/Labs) .
Q. What methodologies are recommended for studying the compound’s electronic properties in materials science applications?
Methodological Answer:
- Cyclic Voltammetry (CV) : Characterize redox behavior in non-aqueous electrolytes (e.g., TBAPF₆ in acetonitrile). Look for reversible peaks corresponding to nitro group reduction (-NO₂ → -NHOH) .
- DFT Calculations : Map HOMO/LUMO energies to predict charge-transfer interactions. Correlate with experimental bandgap data from UV-Vis-NIR spectroscopy.
- Thin-Film Characterization : Use AFM or SEM to assess morphology in polymer composites. Measure conductivity via four-point probe techniques .
Data Contradiction Analysis
Q. How can conflicting data on photostability in polar vs. nonpolar solvents be systematically addressed?
Methodological Answer:
- Hypothesis Testing : Design experiments to isolate variables (e.g., solvent polarity, light intensity, oxygen presence).
- Advanced Spectroscopy : Use time-resolved fluorescence to compare excited-state lifetimes in toluene (nonpolar) vs. DMSO (polar).
- Statistical Validation : Apply multivariate analysis (e.g., PCA) to decouple solvent effects from inherent molecular photodegradation pathways .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
